1,3-Dichloro-1,1-difluoropropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

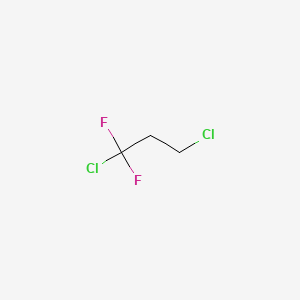

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-1,1-difluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2F2/c4-2-1-3(5,6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGABYHBTXHBSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231448 | |

| Record name | Propane, 1,3-dichloro-1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819-00-1 | |

| Record name | 1,3-Dichloro-1,1-difluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=819-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,3-dichloro-1,1-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,3-dichloro-1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Dichloro-1,1-difluoropropane CAS number 819-00-1 properties

An in-depth technical guide on 1,3-Dichloro-1,1-difluoropropane (CAS 819-00-1) is challenging to compile due to the limited publicly available data. The compound is primarily intended for research and development purposes and is not widely characterized in public literature or regulatory databases.[1][2][3] Consequently, most of the available physical and toxicological properties are based on computational predictions rather than experimental results.

This guide summarizes the existing data, focusing on chemical properties, safety information, and predicted spectroscopic characteristics. An experimental protocol for its synthesis, derived from patent literature, is also presented as no other detailed methodologies were found.

Chemical Identity and Physical Properties

This compound, also known as HCFC-252fc, is a halogenated propane.[4][5] It is a liquid at standard conditions.[2] While most of its physical properties are not experimentally determined in the available literature, a single boiling point has been reported.

Table 1: Identifiers and Physical Properties of this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 819-00-1 | [2][4] |

| Molecular Formula | C₃H₄Cl₂F₂ | [2][3][4] |

| Molecular Weight | 148.96 g/mol | [1][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | HCFC-252fc, Propane, 1,3-dichloro-1,1-difluoro- | [4][5] |

| InChI Key | WGABYHBTXHBSEI-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | C(CCl)C(F)(F)Cl | [4] |

| Physical State | Liquid | [2] |

| Boiling Point | 81 °C | [6] |

| Melting Point | No data available |[2] |

Table 2: Computed Physicochemical Properties These properties are predicted by computational models and have not been experimentally verified in the cited sources.

| Property | Value | Source(s) |

|---|---|---|

| XLogP3 | 2.5 | [4][7] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4][7] |

| Rotatable Bond Count | 2 | [4][7] |

| Complexity | 54.9 | [4][7] |

| Monoisotopic Mass | 147.9658118 Da |[4] |

Hazard and Safety Information

This compound is classified as an irritant and an environmental hazard due to its ozone-depleting potential.[2] It is designated as a Class II ozone-depleting substance.[2] Handling requires standard personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[2][8]

Table 3: GHS Hazard Classification and Safety Precautions

| Category | Information | Source(s) |

|---|---|---|

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. H420 : Harms public health and the environment by destroying ozone in the upper atmosphere. | [2] |

| Precautionary Statements | P261 : Avoid breathing fumes, mist, spray, vapors. P271 : Use only outdoors or in a well-ventilated area. P280 : Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

| Incompatible Materials | Alkali metals, finely divided metals (Al, Mg, Zn), strong bases, strong oxidizing agents. | [2] |

| Hazardous Decomposition | Thermal decomposition generates carbon oxides, hydrogen chloride, and hydrogen fluoride. |[2] |

Predicted Spectroscopic Data

Experimental spectra for this compound are not available in the public domain. However, based on its structure, key features for NMR and Mass Spectrometry can be predicted.[1]

Table 4: Predicted Spectroscopic Features

| Technique | Predicted Characteristics | Source(s) |

|---|---|---|

| ¹⁹F NMR | A single signal is expected as the two fluorine atoms on C1 are chemically equivalent. This signal should be split into a triplet due to coupling with the two protons on the adjacent C2 carbon. | [1] |

| Mass Spectrometry | The molecular ion is often unstable. Due to the presence of two chlorine atoms, the isotopic pattern for the molecular ion peak (M) is expected to show M, M+2, and M+4 peaks in an approximate ratio of 9:6:1. |[1] |

Experimental Protocols

Detailed experimental protocols for the analysis or toxicological assessment of this compound are not described in the available literature. However, a method for its synthesis has been detailed in patent CN114213211A.[9][10]

Protocol: Synthesis of this compound

Objective: To synthesize this compound via fluorination of 1,1,1,3-tetrachloropropane.

Materials:

-

1,1,1,3-tetrachloropropane (Substrate)

-

Antimony trifluoride (SbF₃) (Fluorinating Agent), dehydrated before use.[9]

-

Lewis acid catalyst (e.g., SbCl₅)

-

Solvent (e.g., Dichloromethane or Dioxane)[9]

Methodology:

-

Reactant Preparation: A reaction vessel is charged with the solvent, 1,1,1,3-tetrachloropropane, the Lewis acid catalyst, and antimony trifluoride.

-

Molar Ratios:

-

Reaction Conditions:

-

Product Isolation: Upon completion, the reaction mixture is processed to isolate the this compound product. The patent claims a selectivity of over 90% under optimal conditions.[9]

Visualizations

The following diagrams illustrate the synthesis workflow and the logical hazard relationships for the compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | 819-00-1 | Benchchem [benchchem.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C3H4Cl2F2 | CID 69959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. This compound [stenutz.eu]

- 7. Page loading... [wap.guidechem.com]

- 8. echemi.com [echemi.com]

- 9. scribd.com [scribd.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

In-Depth Technical Guide: Physicochemical Properties of 1,3-Dichloro-1,1-difluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-1,1-difluoropropane is a halogenated hydrocarbon with the chemical formula C₃H₄Cl₂F₂. As a member of the hydrochlorofluorocarbon (HCFC) family, its physicochemical properties are of significant interest in various scientific and industrial applications, including its use as a laboratory chemical and in the manufacture of other substances.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its likely metabolic pathways.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₄Cl₂F₂ | [1][2] |

| Molecular Weight | 148.97 g/mol | [2] |

| CAS Number | 819-00-1 | [2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 81 - 81.5 °C | [1][4] |

| Density | 1.34 g/cm³ | [5] |

| Refractive Index | 1.3775 | |

| Melting Point | No data available | [1] |

| Vapor Pressure | No data available | [5] |

| Water Solubility | No data available | [5] |

| Solubility in Organic Solvents | No data available |

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the core physicochemical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the distillation method.

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, a heating mantle, and a collection flask.

-

Sample Preparation: Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin heating the flask gently with the heating mantle.

-

Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Collection: Record the temperature at which the liquid actively boils and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a correction may be necessary.

Determination of Density

The density of a liquid can be determined using a pycnometer or by the gravimetric buoyancy technique.

Protocol (using a pycnometer):

-

Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer using an analytical balance.

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring there are no air bubbles, and weigh it again.

-

Mass of Pycnometer with Water: Clean the pycnometer, fill it with distilled water of a known temperature, and weigh it.

-

Calculation: The density of the sample is calculated using the following formula: Density of sample = (mass of sample / mass of water) * density of water at the measured temperature.

Determination of Melting Point (for solidifiable liquids)

Although this compound is a liquid at room temperature, its melting point (or freezing point) can be determined using Differential Scanning Calorimetry (DSC).

Protocol:

-

Sample Preparation: A small, accurately weighed amount of the liquid sample is hermetically sealed in an aluminum pan.

-

DSC Analysis: The sample pan and an empty reference pan are placed in the DSC cell. The cell is then cooled to a temperature below the expected melting point and subsequently heated at a controlled rate.

-

Data Acquisition: The DSC instrument measures the heat flow to the sample relative to the reference. A phase transition, such as melting, will be observed as an endothermic peak on the DSC thermogram.

-

Melting Point Determination: The onset temperature of the melting peak is taken as the melting point of the substance.

Determination of Vapor Pressure

The static method is a direct and accurate way to measure the vapor pressure of a liquid at different temperatures.

Protocol:

-

Apparatus: A static vapor pressure apparatus consists of a sample container connected to a pressure transducer and a vacuum line, all enclosed in a temperature-controlled chamber.

-

Sample Degassing: The liquid sample is placed in the container and thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved air.

-

Equilibration: The temperature of the chamber is set to the desired value, and the system is allowed to reach thermal equilibrium.

-

Pressure Measurement: Once the vapor of the substance is in equilibrium with the liquid phase, the pressure is measured by the transducer.

-

Data Collection: This process is repeated at various temperatures to obtain a vapor pressure curve.

Determination of Solubility

The solubility of this compound in water and organic solvents can be determined using UV-Visible spectrophotometry if the compound has a chromophore, or by gravimetric methods if it does not. Assuming it does not have a strong chromophore, a gravimetric approach is described.

Protocol (Gravimetric Method):

-

Saturated Solution Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The undissolved solute is separated from the saturated solution by centrifugation or filtration.

-

Solvent Evaporation: A known volume of the clear saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven).

-

Mass of Solute: The container with the residue (the dissolved this compound) is weighed. The mass of the dissolved solute is determined by subtracting the mass of the empty container.

-

Solubility Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/100 mL).

Metabolic Pathways

While specific signaling pathways for this compound are not documented in the available literature, the metabolism of halogenated hydrocarbons, in general, is well-studied. The primary routes of metabolism involve oxidation by cytochrome P450 enzymes and conjugation with glutathione (GSH).[6][7][8][9]

The following diagram illustrates the generalized metabolic pathways for halogenated propanes.

Pathway Description:

-

Phase I Metabolism (Oxidation): The initial step in the biotransformation of many halogenated hydrocarbons is an oxidative reaction catalyzed by the cytochrome P450 enzyme system, primarily located in the liver.[6][7][8][9] This process can lead to the formation of more polar and reactive metabolites, such as halogenated alcohols or aldehydes. These intermediates can then undergo further metabolic reactions.

-

Phase II Metabolism (Glutathione Conjugation): Another significant detoxification pathway for halogenated compounds is conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[10][11][12][13][14] This process attaches the hydrophilic glutathione molecule to the electrophilic carbon of the halogenated propane, increasing its water solubility and facilitating its excretion from the body, often via the mercapturic acid pathway.[10][13]

It is important to emphasize that the specific metabolites and the predominant pathway for this compound have not been experimentally determined. The reactivity and metabolic fate will be influenced by the position of the chlorine and fluorine atoms on the propane backbone.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also noted to be harmful to public health and the environment by destroying ozone in the upper atmosphere.[1] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection in case of inadequate ventilation, should be used when handling this compound.[1] It should be stored in a dry, cool, and well-ventilated area.[1]

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While key properties such as boiling point and density have been reported, a notable gap exists in the experimental data for its melting point, vapor pressure, and solubility. The provided experimental protocols offer standardized methods for the determination of these missing values. Furthermore, while no specific signaling pathways have been identified, the general metabolic pathways for halogenated hydrocarbons provide a likely framework for its biotransformation. Further research is warranted to fully characterize this compound and its biological interactions.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound CAS#: 819-00-1 [m.chemicalbook.com]

- 3. This compound | 819-00-1 | Benchchem [benchchem.com]

- 4. This compound [stenutz.eu]

- 5. echemi.com [echemi.com]

- 6. Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Bioactivation of halogenated hydrocarbons by cytochrome P4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GLUTATHIONE-DEPENDENT BIOACTIVATION OF HALOALKENES | Annual Reviews [annualreviews.org]

- 11. researchgate.net [researchgate.net]

- 12. Activation of alkyl halides by glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What Is Glutathione Conjugation? - Xcode Life [xcode.life]

- 14. courses.washington.edu [courses.washington.edu]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3-Dichloro-1,1-difluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of 1,3-dichloro-1,1-difluoropropane (HCFC-252fc). The information presented is curated for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of halogenated hydrocarbons. This document summarizes key identifiers, structural and bonding parameters, a detailed experimental protocol for its synthesis, and predicted spectroscopic data.

Molecular Identity and Properties

This compound is a halogenated alkane with the chemical formula C₃H₄Cl₂F₂. Its molecular weight is approximately 148.97 g/mol .[1] The presence of both chlorine and fluorine atoms on the propane backbone results in a molecule with distinct chemical and physical properties, influenced by the high electronegativity of the halogen atoms.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 819-00-1[2] |

| Molecular Formula | C₃H₄Cl₂F₂[2] |

| Molecular Weight | 148.97 g/mol [1] |

| Synonyms | HCFC-252fc, Propane, 1,3-dichloro-1,1-difluoro-[2][3] |

| Boiling Point | 81 °C[1] |

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a three-carbon propane chain. The C1 carbon is bonded to one chlorine and two fluorine atoms, the C2 carbon is bonded to two hydrogen atoms, and the C3 carbon is bonded to two hydrogen atoms and one chlorine atom. The geometry around each carbon atom is approximately tetrahedral, though distortions from the ideal 109.5° bond angles are expected due to steric hindrance and electrostatic repulsion between the bulky and electronegative halogen atoms.[4]

Table of Predicted Structural Parameters:

| Parameter | Predicted Value |

| C1-C2 Bond Length | ~1.54 Å |

| C2-C3 Bond Length | ~1.54 Å |

| C1-F Bond Length | ~1.35 Å |

| C1-Cl Bond Length | ~1.77 Å |

| C3-Cl Bond Length | ~1.77 Å |

| C-H Bond Length | ~1.09 Å |

| F-C1-F Bond Angle | < 109.5° |

| F-C1-Cl Bond Angle | < 109.5° |

| Cl-C1-C2 Bond Angle | > 109.5° |

| C1-C2-C3 Bond Angle | ~109.5° |

| H-C-H Bond Angle | ~109.5° |

| H-C-Cl Bond Angle | ~109.5° |

Note: These values are estimates based on typical bond lengths and VSEPR theory and have not been experimentally verified for this specific molecule.

Conformational Analysis

The rotational freedom around the C1-C2 and C2-C3 single bonds allows for the existence of several conformational isomers. The relative stability of these conformers is determined by the interplay of steric and electrostatic interactions between the substituents. Based on studies of analogous 1,3-dihalogenated propanes, it is predicted that the most stable conformer of this compound will be a gauche-gauche arrangement. This conformation minimizes the repulsive interactions between the bulky chlorine atoms and the electronegative fluorine atoms.

Caption: Newman projections illustrating the anti and more stable gauche conformations.

Experimental Protocols

Synthesis of this compound

A patented method for the synthesis of this compound involves the reaction of 1,1,1,3-tetrachloropropane with antimony trifluoride in the presence of a Lewis acid catalyst.

Reaction:

CCl₃CH₂CH₂Cl + SbF₃ → CCl₂FCH₂CH₂Cl + SbF₂Cl

Experimental Procedure:

-

Reactants: 1,1,1,3-tetrachloropropane, antimony trifluoride (dehydrated), and a Lewis acid catalyst (e.g., antimony pentachloride). A solvent such as dichloromethane or dioxane can be used.

-

Reaction Conditions: The molar ratio of antimony trifluoride to 1,1,1,3-tetrachloropropane is in the range of 0.6-0.7:1. The molar ratio of the Lewis acid catalyst to 1,1,1,3-tetrachloropropane is between 0.05 and 0.15:1.

-

Temperature: The reaction is carried out at a temperature between 10 to 90 °C, with an optimal range of 40 to 50 °C.

-

Reaction Time: The reaction is typically run for 8 to 15 hours.

-

Work-up and Purification: After the reaction is complete, the desired product, this compound, is isolated and purified. This process can achieve a selectivity of up to 90%.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹⁹F NMR are powerful techniques for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show two multiplets. The two protons on the C2 carbon will appear as a triplet of triplets due to coupling with the protons on C3 and the two fluorine atoms on C1. The two protons on the C3 carbon will appear as a triplet due to coupling with the protons on C2.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single triplet. The two fluorine atoms on C1 are chemically equivalent and will be split into a triplet by the two adjacent protons on C2.

Gas-Phase Electron Diffraction (GED):

GED is a primary method for determining the precise molecular geometry of volatile compounds in the gas phase. A generic experimental setup would involve:

-

Sample Introduction: The sample is heated to produce a vapor and introduced into a high-vacuum chamber through a nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons is fired perpendicular to the gas stream.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances and bond angles.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and synthesis of this compound. While experimental data on its precise geometric parameters are limited, a robust understanding of its structure can be derived from theoretical considerations and data from analogous compounds. The provided synthesis and spectroscopic analysis protocols offer a foundation for further experimental investigation of this molecule. The unique properties imparted by its halogenated structure make it a compound of interest for various applications in research and development.

References

An In-depth Technical Guide to the Synthesis and Discovery of 1,3-Dichloro-1,1-difluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and properties of the fluorinated hydrocarbon 1,3-Dichloro-1,1-difluoropropane (HCFC-252fc). The document details a modern synthetic protocol, presenting key reaction parameters and achievable yields. It also compiles essential physicochemical and spectroscopic data for this compound. The guide is intended to be a valuable resource for researchers and professionals in the fields of fluorine chemistry, materials science, and drug development who are interested in the applications and synthesis of halogenated propanes.

Introduction and Discovery

This compound, also known by its refrigerant designation HCFC-252fc, is a halogenated hydrocarbon with the chemical formula C₃H₄Cl₂F₂.[1][2] The introduction of fluorine and chlorine atoms into the propane backbone significantly alters its physical and chemical properties compared to the parent hydrocarbon, leading to potential applications in various fields of chemical research and industry.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below. This data is essential for its identification, purification, and for predicting its behavior in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 819-00-1 | [3][4] |

| Molecular Formula | C₃H₄Cl₂F₂ | [1][2] |

| Molecular Weight | 148.97 g/mol | [3][4] |

| Boiling Point | 81 °C | [4] |

| InChIKey | WGABYHBTXHBSEI-UHFFFAOYSA-N | [3] |

| SMILES | FC(F)(Cl)CCCl | [4] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | The proton NMR spectrum is expected to show complex multiplets for the two methylene groups (-CH₂-) due to coupling with each other and with the fluorine atoms. |

| ¹⁹F NMR | A triplet is predicted for the two equivalent fluorine atoms due to coupling with the adjacent methylene protons.[3] |

| ¹³C NMR | Three distinct signals are expected for the three carbon atoms in the propane chain. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns involving the loss of chlorine and fluorine atoms or small alkyl fragments. |

Synthesis of this compound

The primary modern method for the synthesis of this compound is through the fluorination of 1,1,1,3-tetrachloropropane. A detailed experimental protocol based on a patented method is provided below.[5]

Reaction Scheme

The overall reaction involves the selective replacement of two chlorine atoms with fluorine atoms on the C1 carbon of 1,1,1,3-tetrachloropropane.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from the synthesis method described in patent CN114213211A.[5]

Materials:

-

1,1,1,3-Tetrachloropropane

-

Antimony trifluoride (SbF₃), dehydrated

-

Lewis acid catalyst (e.g., Niobium pentachloride, Tantalum pentachloride, or Antimony pentachloride)

-

Solvent (optional, e.g., Dichloromethane or Dioxane)

-

Reaction vessel equipped with a stirrer, condenser, and temperature control

Procedure:

-

To a clean and dry reaction vessel, add 1,1,1,3-tetrachloropropane and the solvent (if used).

-

Add the dehydrated antimony trifluoride and the Lewis acid catalyst to the reaction mixture. The molar ratio of the reactants and catalyst is a critical parameter and should be optimized.

-

Stir the mixture and heat to the desired reaction temperature.

-

Maintain the reaction at this temperature for a specified duration, monitoring the progress of the reaction by a suitable analytical method (e.g., Gas Chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, can be isolated and purified from the reaction mixture by standard techniques such as distillation.

Reaction Parameters and Yields

The following table summarizes the key reaction parameters and reported outcomes from the patented synthesis method.[5]

Table 3: Optimized Reaction Conditions and Results for the Synthesis of this compound

| Parameter | Optimized Value/Range |

| Molar Ratio (SbF₃ : 1,1,1,3-Tetrachloropropane) | 0.6-0.7 : 1 |

| Molar Ratio (Catalyst : 1,1,1,3-Tetrachloropropane) | 0.05-0.15 : 1 |

| Reaction Temperature | 40-50 °C |

| Reaction Time | 10-12 hours |

| Conversion of 1,1,1,3-Tetrachloropropane | Up to 99.6% |

| Selectivity for this compound | Up to 93.3% |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the starting materials to the final, characterized product.

Caption: Workflow for synthesis and analysis.

Conclusion

This technical guide has provided a detailed overview of the synthesis and known properties of this compound. The fluorination of 1,1,1,3-tetrachloropropane using an antimony trifluoride and Lewis acid catalyst system presents an effective method for its preparation with high conversion and selectivity. The compiled data on its physicochemical and spectroscopic properties will be beneficial for its use in further research and development. As the field of fluorinated hydrocarbons continues to expand, a thorough understanding of the synthesis and characteristics of such compounds is crucial for the development of new materials and chemical entities.

References

Spectroscopic Profile of 1,3-Dichloro-1,1-difluoropropane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dichloro-1,1-difluoropropane (HCFC-252fc), CAS Number 819-00-1.[1][2][3][4] The information is intended for researchers, scientists, and professionals in drug development and materials science. This document summarizes predicted and expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, outlines detailed experimental protocols for obtaining such data, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent methylene (-CH₂-) groups.[1]

| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz |

| -CH ₂-CClH₂ | Not available | Triplet of Triplets (tt) | Not available |

| -CF₂-CH ₂- | Not available | Triplet (t) | Not available |

¹⁹F NMR: A single signal is anticipated for the two chemically equivalent fluorine atoms. This signal is expected to be split into a triplet due to coupling with the two protons on the adjacent C2 carbon.[1]

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| -CF ₂- | -70 to -90 (relative to CFCl₃) | Triplet (t) | ²JFH ≈ 15-20 |

¹³C NMR: Predicted chemical shifts for the three carbon atoms are as follows.

| Carbon | Predicted Chemical Shift (δ) ppm |

| C -1 (-CF₂Cl) | Not available |

| C -2 (-CH₂-) | Not available |

| C -3 (-CH₂Cl) | Not available |

Infrared (IR) Spectroscopy

The IR spectrum is expected to be characterized by strong absorption bands from the carbon-fluorine and carbon-chlorine bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-F Stretch | 1000 - 1400 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| C-H Stretch | 2850 - 3000 | Medium |

| CH₂ Bend | 1400 - 1485 | Medium |

Mass Spectrometry (MS)

The mass spectrum is predicted to show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms.

| Parameter | Expected Value |

| Molecular Formula | C₃H₄Cl₂F₂ |

| Molecular Weight | 148.96 g/mol [1][2] |

| Monoisotopic Mass | 147.9658 Da[2] |

| Molecular Ion (M⁺) Isotopic Pattern | m/z [M]⁺, [M+2]⁺, [M+4]⁺ in an approximate ratio of 9:6:1[1] |

Expected Fragmentation Patterns:

-

Loss of Chlorine: A prominent peak corresponding to [M-Cl]⁺.[1]

-

Loss of Fluorine: A less favorable fragmentation leading to [M-F]⁺.[1]

-

Alpha-Cleavage: Cleavage of the C1-C2 bond could result in fragments such as [CF₂Cl]⁺.[1]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube and wipe the exterior with a lint-free tissue.

Instrumentation and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse program.

-

For ¹³C NMR, use a proton-decoupled pulse sequence.

-

For ¹⁹F NMR, use a standard fluorine pulse program with an appropriate reference standard (e.g., CFCl₃).

-

Process the acquired free induction decay (FID) with Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one drop of neat this compound onto the surface of a polished salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.

-

Mount the sandwiched plates in the spectrometer's sample holder.

Instrumentation and Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the prepared salt plates into the instrument.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction (GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

The GC will separate the analyte from the solvent and any impurities.

Instrumentation and Data Acquisition:

-

Set the GC oven temperature program to ensure elution of the compound.

-

Use a standard column, such as a 5% phenyl-methylpolysiloxane column.

-

For the mass spectrometer, use electron ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

-

The resulting mass spectrum will show the relative abundance of different ion fragments versus their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Isomers of Dichlorodifluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of dichlorodifluoropropane (C₃H₄Cl₂F₂), detailing their physical properties, and outlining experimental protocols for their synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research and development who require detailed information on these halogenated hydrocarbons.

Structural Isomers of Dichlorodifluoropropane

Dichlorodifluoropropane possesses nine potential structural isomers, distinguished by the arrangement of the chlorine and fluorine atoms on the three-carbon propane backbone. The systematic identification and characterization of each isomer are crucial for understanding their unique chemical and physical behaviors.

Below is a diagram illustrating the structural relationships of the nine isomers of dichlorodifluoropropane.

Caption: Structural Isomers of Dichlorodifluoropropane.

Physical and Chemical Properties

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 1,1-dichloro-2,2-difluoropropane | 1112-01-2 | 148.97 | Not Available | 1.367 | Not Available |

| 1,2-dichloro-1,2-difluoropropane | Not Available | 148.97 | 79 | Not Available | Not Available |

| This compound | 819-00-1 | 148.97 | 81-81.5 | 1.34 | 1.3775 |

| 1,3-dichloro-2,2-difluoropropane | 1112-36-3 | 148.97 | ~44.2 (est.) | ~1.56 (est.) | Not Available |

| 2,2-dichloro-1,1-difluoropropane | Not Available | 148.97 | Not Available | Not Available | Not Available |

| 1,1-dichloro-3,3-difluoropropane | Not Available | 148.97 | Not Available | Not Available | Not Available |

| 1,2-dichloro-3,3-difluoropropane | Not Available | 148.97 | Not Available | Not Available | Not Available |

| 1,3-dichloro-1,2-difluoropropane | Not Available | 148.97 | Not Available | Not Available | Not Available |

| 1,3-dichloro-1,3-difluoropropane | Not Available | 148.97 | Not Available | Not Available | Not Available |

Experimental Protocols

Synthesis of this compound

A documented method for the preparation of this compound involves the fluorination of 1,1,1,3-tetrachloropropane.[1]

Materials:

-

1,1,1,3-tetrachloropropane

-

Antimony trifluoride (SbF₃), dehydrated

-

Lewis acid catalyst (e.g., SbCl₅)

-

Solvent (e.g., dichloromethane or dioxane)

Procedure:

-

In a suitable reaction vessel, combine 1,1,1,3-tetrachloropropane and the solvent.

-

Add the Lewis acid catalyst to the mixture. The molar ratio of the catalyst to 1,1,1,3-tetrachloropropane should be in the range of 0.05:1 to 0.15:1.[1]

-

Add dehydrated antimony trifluoride. The molar ratio of antimony trifluoride to 1,1,1,3-tetrachloropropane should be between 0.6:1 and 0.7:1.[1]

-

Heat the reaction mixture to a temperature between 40°C and 50°C.[1]

-

Maintain the reaction at this temperature for 10 to 12 hours.[1]

-

Upon completion, the reaction mixture is worked up to isolate the this compound product. Purification can be achieved through distillation.

The workflow for this synthesis is depicted in the following diagram:

Caption: Synthesis Workflow.

Analytical Characterization

GC-MS is a powerful technique for the separation and identification of volatile compounds like the isomers of dichlorodifluoropropane.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for halogenated hydrocarbons (e.g., DB-VRX).

Generalized GC-MS Protocol:

-

Sample Preparation: Dilute the sample containing the dichlorodifluoropropane isomers in a suitable solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Chromatographic Separation: Employ a temperature program to separate the isomers. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to elute all compounds.

-

Mass Spectrometric Detection: As the separated isomers elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a unique fingerprint for each isomer, allowing for their identification.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the isomers of dichlorodifluoropropane. Both ¹H and ¹⁹F NMR would be highly informative.

Instrumentation:

-

High-resolution NMR spectrometer.

-

NMR tubes.

-

Deuterated solvent (e.g., CDCl₃).

Generalized NMR Analysis Protocol:

-

Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent and transfer the solution to an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra. The chemical shifts, coupling constants (J-values), and integration of the signals will provide detailed information about the connectivity and spatial arrangement of the atoms in the molecule.

-

Spectral Interpretation:

-

¹H NMR: The number of signals will indicate the number of unique proton environments. The chemical shift will provide information about the electronic environment of the protons, and the splitting patterns will reveal the number of neighboring protons.

-

¹⁹F NMR: Similar to ¹H NMR, the ¹⁹F spectrum will show the number of unique fluorine environments. The chemical shifts are highly sensitive to the surrounding atoms, and fluorine-proton and fluorine-fluorine couplings can provide valuable structural information.

-

Signaling Pathways and Logical Relationships

Currently, there is no scientific literature available that describes specific signaling pathways involving dichlorodifluoropropane isomers. These compounds are primarily of interest for their physical properties and potential applications as solvents, refrigerants, or chemical intermediates.

The logical relationship between the isomers is based on their constitutional structure, as depicted in the isomer diagram in Section 1. The connectivity of the chlorine and fluorine atoms to the propane backbone defines each unique isomer.

Conclusion

This technical guide has provided a detailed overview of the nine structural isomers of dichlorodifluoropropane. The presented data on their physical properties, along with the outlined experimental protocols for synthesis and analysis, offer a foundational resource for researchers and professionals in the chemical and pharmaceutical sciences. While experimental data for all isomers are not yet fully available, the provided information serves as a valuable starting point for further investigation and application of these compounds.

References

An In-depth Technical Guide to 1,3-Dichloro-1,1-difluoropropane (HCFC-252fc)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic information, properties, synthesis, and safety data for 1,3-Dichloro-1,1-difluoropropane (HCFC-252fc). The information is intended for use by professionals in research and development.

Chemical and Physical Properties

This compound is a hydrochlorofluorocarbon (HCFC) with the chemical formula C₃H₄Cl₂F₂.[1][2][3] It is one of several structural isomers of dichlorodifluoropropane.[1] The physical and chemical properties of HCFC-252fc are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₄Cl₂F₂ | [1][2][3] |

| Molecular Weight | 148.97 g/mol | [1][2] |

| CAS Number | 819-00-1 | [1][2][4] |

| IUPAC Name | This compound | [5] |

| Boiling Point | 81 °C | [6] |

| Appearance | Colorless liquid | N/A |

| XLogP3-AA | 2.5 | [3][5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [3][5] |

| Rotatable Bond Count | 2 | [3][5] |

| Exact Mass | 147.9658118 Da | [3][5] |

| Monoisotopic Mass | 147.9658118 Da | [3][5] |

| Topological Polar Surface Area | 0 Ų | [5] |

| Heavy Atom Count | 7 | [3][5] |

| Complexity | 54.9 | [3][5] |

Synthesis

A method for the preparation of this compound involves the fluorination of 1,1,1,3-tetrachloropropane using antimony trifluoride in the presence of a Lewis acid catalyst.[7]

Experimental Protocol: Synthesis of this compound[7]

Materials:

-

1,1,1,3-tetrachloropropane

-

Antimony trifluoride (dehydrated)

-

Lewis acid catalyst (e.g., antimony pentachloride)

-

Solvent (e.g., dichloromethane or dioxane)

-

Reaction vessel equipped with a stirrer, condenser, and temperature control

Procedure:

-

To a clean and dry reaction vessel, add the solvent and 1,1,1,3-tetrachloropropane.

-

Add the Lewis acid catalyst to the mixture. The molar ratio of the Lewis acid catalyst to 1,1,1,3-tetrachloropropane should be between 0.05:1 and 0.15:1.

-

Add dehydrated antimony trifluoride to the reaction mixture. The molar ratio of antimony trifluoride to 1,1,1,3-tetrachloropropane should be between 0.6:1 and 0.7:1.

-

Heat the reaction mixture to a temperature between 30°C and 70°C.

-

Maintain the reaction temperature and stir the mixture for 8 to 15 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).

-

Upon completion, cool the reaction mixture and isolate the product. The product can be purified by distillation.

Under optimal conditions, a selectivity of over 90% for this compound can be achieved.[7]

Caption: Synthesis workflow for this compound.

Analytical Methodology

Gas chromatography (GC) coupled with mass spectrometry (MS) is a suitable technique for the analysis of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD)

-

Capillary column suitable for halogenated compounds (e.g., DB-5ms)

-

Autosampler

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase of the column. A temperature program is used to elute the compounds.

-

Mass Spectrometric Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, providing a unique mass spectrum for each compound.

-

Data Analysis: The retention time and the mass spectrum are used to identify and quantify this compound.

Caption: General workflow for GC-MS analysis.

Safety and Toxicology

This compound is classified as a hazardous substance.[4] The available safety and toxicological data are summarized below.

| Hazard Information | Details | Source |

| GHS Classification | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation), Hazardous to the Ozone Layer (Category 1) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H420: Harms public health and the environment by destroying ozone in the upper atmosphere. | [4] |

| Precautionary Statements | P261: Avoid breathing fumes, mist, spray, vapors.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] |

| First Aid Measures | Inhalation: Move victim to fresh air.Skin Contact: Take off contaminated clothing and wash with soap and water.Eye Contact: Rinse with pure water for at least 15 minutes.Ingestion: Rinse mouth with water. | [8] |

| Incompatible Materials | Alkali metals, finely divided metals (Al, Mg, Zn), strong bases, strong oxidizing agents. | [4] |

| Hazardous Decomposition Products | Carbon oxides, Hydrogen chloride, Hydrogen fluoride. | [4] |

Environmental Impact

As an HCFC, this compound is recognized as a substance that can harm public health and the environment by destroying ozone in the upper atmosphere.[4] The production and use of HCFCs are being phased out globally under the Montreal Protocol due to their ozone-depleting potential.[9]

Regulatory Information

HCFC-252fc is classified as a Class II ozone-depleting substance.[4] Its production and use are subject to international and national regulations aimed at protecting the ozone layer.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional safety advice. Always consult the relevant SDS and follow appropriate safety protocols when handling this chemical.

References

- 1. This compound | 819-00-1 | Benchchem [benchchem.com]

- 2. This compound CAS#: 819-00-1 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. This compound | C3H4Cl2F2 | CID 69959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [stenutz.eu]

- 7. scribd.com [scribd.com]

- 8. echemi.com [echemi.com]

- 9. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Properties of 1,3-Dichloro-1,1-difluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1,3-Dichloro-1,1-difluoropropane, a halogenated propane derivative. The information contained herein is intended to support laboratory research, chemical synthesis, and drug development activities where this compound may be utilized as a reagent, solvent, or building block.

Core Physicochemical Data

This compound, identified by the CAS number 819-00-1, possesses distinct physical properties that are critical for its handling, application, and purification.[1][2][3][4] A summary of its key quantitative data is presented below.

| Property | Value |

| Molecular Formula | C₃H₄Cl₂F₂ |

| Molecular Weight | 148.96 g/mol [2] |

| Boiling Point | 81-81.5 °C[5] |

| Density | 1.34 g/cm³[5] |

| Flash Point | 1.9 °C[5] |

| CAS Number | 819-00-1[1][2][3][4] |

Experimental Protocols

While specific experimental documentation for the determination of the boiling point and density of this compound is not publicly detailed, standard methodologies for haloalkanes are applicable. These protocols are fundamental in organic chemistry for the characterization of liquid compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, two common and reliable methods are simple distillation and the Thiele tube method.

1. Simple Distillation Method:

This method is suitable when a sufficient quantity of the sample is available (typically > 5 mL) and also serves as a means of purification.

-

Apparatus: A round-bottom flask, a distillation head with a condenser, a thermometer, a receiving flask, and a heating mantle.

-

Procedure:

-

The liquid sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in thermal equilibrium with the liquid.

-

The flask is gently heated. As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and liquefies, collecting in the receiving flask.

-

The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the liquid.

-

2. Thiele Tube Method (Micro Method):

This technique is ideal for small sample volumes (< 1 mL).

-

Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), a capillary tube sealed at one end, and mineral oil.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is placed inside the test tube with the open end down.

-

The test tube is attached to the thermometer, which is then placed in the Thiele tube containing mineral oil.

-

The side arm of the Thiele tube is heated gently, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[6][7]

-

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid like this compound is using a pycnometer or a volumetric flask and a balance.

-

Apparatus: A pycnometer (or a small volumetric flask), a high-precision analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with the sample liquid up to the calibration mark, ensuring there are no air bubbles.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The volume of the liquid is known from the calibrated volume of the pycnometer.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

For higher accuracy, the procedure should be repeated, and the temperature should be recorded as density is temperature-dependent.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a liquid chemical compound such as this compound.

Caption: Workflow for Determining the Boiling Point and Density of this compound.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound | 819-00-1 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 819-00-1 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-Depth Technical Guide to the Reactivity Profile of 1,3-Dichloro-1,1-difluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 1,3-dichloro-1,1-difluoropropane (HCFC-252fc), a fluorinated hydrocarbon of interest in synthetic chemistry. The document details the compound's known reactions, stability, and physical properties, with a focus on providing actionable information for laboratory applications. This guide includes a detailed experimental protocol for a key synthetic route to this compound, predicted spectroscopic data for its characterization, and a summary of its general reactivity based on the principles of physical organic chemistry. The information is presented to be a valuable resource for researchers exploring the use of this compound as a chemical intermediate and building block in the development of novel molecules.

Introduction

Fluorinated organic molecules are of significant interest in the pharmaceutical and materials science industries due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound, with its combination of chlorine and fluorine substituents, presents itself as a versatile trifunctional building block for organic synthesis.[1] This guide aims to consolidate the available information on its reactivity to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 819-00-1 |

| Molecular Formula | C₃H₄Cl₂F₂ |

| Molecular Weight | 148.97 g/mol |

| Boiling Point | 81 °C |

| Density | 1.339 g/mL at 28 °C |

| Refractive Index | 1.3775 at 28 °C |

Reactivity Profile

This compound is stable under normal handling and storage conditions. However, it is incompatible with alkali metals, finely divided metals such as aluminum, magnesium, and zinc, strong bases, and strong oxidizing agents. Thermal decomposition of the compound can generate hazardous products including carbon oxides, hydrogen chloride, and hydrogen fluoride.

The reactivity of this compound is primarily dictated by the presence of the two chlorine atoms and the influence of the geminal fluorine atoms. The carbon-fluorine bonds are significantly stronger than the carbon-chlorine bonds, making the chlorine atoms the more likely sites for nucleophilic attack or elimination reactions.

Halogen Exchange Reactions

Halogen exchange is a primary reaction pathway for the synthesis of this compound and is indicative of its reactivity. The compound is synthesized via the selective replacement of chlorine atoms with fluorine. This transformation highlights the susceptibility of the C-Cl bond to nucleophilic substitution by fluoride ions, particularly when activated by a Lewis acid catalyst.[1]

Nucleophilic Substitution

The carbon atoms bonded to chlorine are electrophilic and can undergo nucleophilic substitution reactions. The C-Cl bond at the C-1 position, being adjacent to two fluorine atoms, is expected to be activated towards nucleophilic attack due to the electron-withdrawing nature of the fluorine atoms. However, the steric hindrance from the fluorine atoms might also play a role in the reaction kinetics. The C-Cl bond at the C-3 position is a primary alkyl halide and is also susceptible to nucleophilic substitution.

Dehydrohalogenation

In the presence of a strong base, this compound has the potential to undergo dehydrohalogenation (elimination of HCl) to form unsaturated products. The regioselectivity of this elimination would depend on the relative acidity of the protons on the C-2 and C-3 carbons and the stability of the resulting alkene.

Synthesis of this compound: An Experimental Protocol

A patented method for the preparation of this compound involves the halogen exchange reaction of 1,1,1,3-tetrachloropropane with antimony trifluoride in the presence of a Lewis acid catalyst.[2]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Workflow:

Caption: Experimental workflow for the synthesis.

Materials and Reagents:

| Reagent | Molar Ratio (relative to 1,1,1,3-tetrachloropropane) |

| 1,1,1,3-Tetrachloropropane | 1 |

| Antimony Trifluoride (SbF₃) | 0.65 - 0.68 |

| Lewis Acid Catalyst (e.g., NbCl₅) | 0.1 - 0.12 |

| Solvent (e.g., Dichloromethane) | Optional |

Procedure:

-

To a suitable reaction vessel, charge 1,1,1,3-tetrachloropropane, antimony trifluoride, and the Lewis acid catalyst. A solvent such as dichloromethane or dioxane can be used but is not mandatory.

-

Heat the reaction mixture to a temperature of 40-50 °C.

-

Maintain the reaction at this temperature for a period of 10-12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any solid byproducts.

-

The filtrate is then subjected to distillation to isolate the this compound product.

Results:

Under optimal conditions, this method can achieve a selectivity of up to 93.3% for this compound.[2]

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two multiplets corresponding to the two diastereotopic methylene protons.

-

-CH₂-CCl₂F₂ group: These protons are expected to appear as a triplet of triplets due to coupling with the adjacent methylene protons and the two fluorine atoms.

-

-CH₂Cl group: These protons are expected to appear as a triplet due to coupling with the adjacent methylene protons.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms. This signal would be split into a triplet by the two adjacent protons.

Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic isotopic cluster with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.[1]

Predicted Fragmentation Pathway:

Caption: Predicted mass spectrometry fragmentation.

Common fragmentation pathways are expected to involve the loss of a chlorine atom to form the [M-Cl]⁺ ion, and potentially the loss of HF.[1] Alpha-cleavage could also lead to the formation of a [CF₂Cl]⁺ fragment.[1]

Applications in Drug Development and Research

While specific examples of the use of this compound in drug development are not prominent in the current literature, its structure suggests potential as a scaffold or intermediate in medicinal chemistry. The introduction of a difluoromethyl group is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. The two chlorine atoms provide handles for further chemical transformations, allowing for the construction of more complex molecules. For instance, nucleophilic displacement of the chlorine atoms could be used to introduce a variety of functional groups.

Conclusion

This compound is a halogenated propane with a reactivity profile that makes it a potentially useful building block in organic synthesis. Its synthesis via halogen exchange is well-described, and its structure allows for a range of subsequent chemical modifications, including nucleophilic substitution and elimination reactions. While its application in drug development is not yet established, its functional group handles and the presence of the difluoromethylene group suggest that it could be a valuable tool for medicinal chemists. Further research into the specific reaction kinetics and the development of protocols for its various transformations will be crucial in unlocking the full synthetic potential of this compound.

References

An In-depth Technical Guide to the Thermochemical Data of Fluorinated Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for fluorinated alkanes, crucial for understanding their stability, reactivity, and potential applications in various scientific and industrial fields, including drug development. The document summarizes key quantitative data, details experimental methodologies for their determination, and illustrates fundamental concepts through logical diagrams.

Introduction to Fluorinated Alkanes

Fluorinated alkanes, or hydrofluorocarbons (HFCs), are organic compounds containing carbon, hydrogen, and fluorine. The progressive substitution of hydrogen with fluorine atoms dramatically alters the physicochemical properties of the parent alkane. The high electronegativity of fluorine and the strength of the carbon-fluorine bond lead to unique characteristics such as increased thermal stability, chemical inertness, and altered boiling points.[1] A thorough understanding of their thermochemical properties, including enthalpy of formation, entropy, and heat capacity, is essential for process modeling, safety assessments, and the rational design of new molecules in fields like pharmaceuticals and materials science.[2][3]

Thermochemical Data of Selected Fluorinated Alkanes

The following tables summarize key thermochemical data for a selection of C1 to C4 fluorinated alkanes. These values have been compiled from various experimental and computational studies and are presented for easy comparison.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°₂₉₈) for Selected Fluorinated Alkanes (Ideal Gas Phase)

| Compound Name | Formula | ΔfH°₂₉₈ (kJ/mol) | ΔfH°₂₉₈ (kcal/mol) |

| Methane | CH₄ | -74.8 | -17.9 |

| Fluoromethane | CH₃F | -234.3 | -56.0 |

| Difluoromethane | CH₂F₂ | -452.3 | -108.1 |

| Trifluoromethane | CHF₃ | -697.5 | -166.7 |

| Tetrafluoromethane | CF₄ | -933.9 | -223.2 |

| Ethane | C₂H₆ | -84.7 | -20.2 |

| Fluoroethane | CH₃CH₂F | -273.6 | -65.4 |

| 1,1-Difluoroethane | CH₃CHF₂ | -505.8 | -120.9 |

| 1,1,1-Trifluoroethane | CH₃CF₃ | -755.2 | -180.5 |

| Propane | C₃H₈ | -103.8 | -24.8 |

| 1-Fluoropropane | CH₃CH₂CH₂F | -293.7 | -70.2 |

| 2-Fluoropropane | CH₃CHFCH₃ | -315.1 | -75.3 |

| 1,1,1-Trifluoropropane | CH₃CH₂CF₃ | -776.1 | -185.5 |

| 2,2-Difluoropropane | CH₃CF₂CH₃ | -557.7 | -133.3 |

| Butane | C₄H₁₀ | -125.6 | -30.0 |

| 1-Fluorobutane | CH₃CH₂CH₂CH₂F | -314.6 | -75.2 |

| 2-Fluorobutane | CH₃CHFCH₂CH₃ | -336.0 | -80.3 |

| 2-Fluoro-2-methylpropane | (CH₃)₃CF | -359.0 | -85.8 |

Data compiled from multiple sources, including computational studies.[4]

Table 2: Standard Molar Entropy (S°₂₉₈) and Molar Heat Capacity (Cₚ) for Selected Fluorinated Alkanes (Ideal Gas Phase)

| Compound Name | Formula | S°₂₉₈ (J/mol·K) | S°₂₉₈ (cal/mol·K) | Cₚ (J/mol·K) | Cₚ (cal/mol·K) |

| Methane | CH₄ | 186.3 | 44.5 | 35.7 | 8.5 |

| Fluoromethane | CH₃F | 222.5 | 53.2 | 43.1 | 10.3 |

| Difluoromethane | CH₂F₂ | 246.3 | 58.9 | 51.0 | 12.2 |

| Trifluoromethane | CHF₃ | 259.6 | 62.0 | 60.7 | 14.5 |

| Tetrafluoromethane | CF₄ | 261.6 | 62.5 | 61.3 | 14.6 |

| Ethane | C₂H₆ | 229.6 | 54.9 | 52.5 | 12.5 |

| Fluoroethane | CH₃CH₂F | 262.3 | 62.7 | 65.3 | 15.6 |

| 1,1-Difluoroethane | CH₃CHF₂ | 283.8 | 67.8 | 80.8 | 19.3 |

| 1,1,1-Trifluoroethane | CH₃CF₃ | 296.0 | 70.7 | 93.3 | 22.3 |

Entropy and heat capacity values are influenced by molecular structure and vibrational modes.[4][5]

Experimental Protocols for Determining Thermochemical Data

The determination of accurate thermochemical data relies on precise experimental techniques. The primary methods for fluorinated alkanes include combustion calorimetry and fluorine calorimetry.

Combustion Calorimetry

Combustion calorimetry is a widely used and reliable method for determining the enthalpy of formation of organic compounds, including those containing fluorine.[2] The general protocol involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a calorimetric bomb.

Detailed Methodology:

-

Sample Preparation: A precisely weighed sample of the fluorinated alkane is placed in a crucible within the combustion bomb. For volatile liquids or gases, specialized ampules are used.

-

Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen, typically around 3 MPa.[2] A small, known amount of water is often added to the bomb to ensure that the fluorine-containing products form a well-defined aqueous solution of hydrofluoric acid (HF).

-

Calorimetry: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is monitored with high precision as it rises due to the heat released by the combustion reaction.

-

Product Analysis: After the reaction, the contents of the bomb are carefully analyzed to determine the extent of combustion and to identify the products. This typically involves quantifying the amount of carbon dioxide (CO₂) produced and the concentration of the resulting hydrofluoric acid solution. In some cases, tetrafluoromethane (CF₄) can be a byproduct, especially with highly fluorinated compounds, and its formation must be accounted for.[2]

-

Data Reduction: The observed temperature change is corrected for heat exchange with the surroundings and the heat of ignition. The energy equivalent of the calorimeter (calorimeter constant) is determined through calibration experiments, often by combusting a standard substance like benzoic acid.

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the corrected temperature rise and the calorimeter constant. The standard enthalpy of formation of the fluorinated alkane is then derived using Hess's law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF(aq)).

Fluorine Calorimetry

For substances that are difficult to combust completely in oxygen or for the direct determination of the heat of formation from the elements, fluorine calorimetry is a powerful alternative.[6][7] This technique involves the direct reaction of a substance with elemental fluorine.

Detailed Methodology:

-

Apparatus: A specialized corrosion-resistant calorimetric bomb, typically made of Monel or nickel, is required due to the high reactivity of fluorine. A flow system is used to introduce a controlled stream of high-purity fluorine gas.[7]

-

Sample and Reactant Handling: A weighed sample is placed in the bomb. The system is purged and then filled with fluorine gas.

-

Reaction Initiation and Monitoring: The reaction can be initiated by heating a filament or by a spark. The temperature change of the surrounding water bath is measured, similar to combustion calorimetry.

-

Product Analysis: The gaseous and solid products of the reaction are collected and analyzed to ensure the reaction has gone to completion and to identify the final products.

-

Calculations: The enthalpy of reaction is calculated from the temperature rise and the calorimeter's energy equivalent. The enthalpy of formation is then determined from this value.

Visualization of Key Concepts

The following diagrams, generated using Graphviz, illustrate important relationships and workflows related to the thermochemistry of fluorinated alkanes.

Caption: Relationship between fluorination and thermodynamic stability.

Caption: Workflow for calorimetric determination of enthalpy of formation.

Conclusion

The thermochemical data of fluorinated alkanes are fundamental to a wide range of scientific and industrial applications. The progressive substitution of hydrogen with fluorine leads to a systematic increase in thermodynamic stability, as evidenced by the increasingly negative enthalpies of formation. Accurate determination of these properties through meticulous experimental techniques like combustion and fluorine calorimetry is paramount. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals working with these important compounds.

References

- 1. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]

- 2. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermochemical properties enthalpy, entropy and heat capacity of C1-C4 fluorinated hydrocarbons and fluorocarbon group additivity [morressier.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mrzgroup.umd.edu [mrzgroup.umd.edu]

- 6. begellhouse.com [begellhouse.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Conformational Analysis of HCFC-252fc: An In-depth Technical Guide

Introduction

Hydrochlorofluorocarbons (HCFCs) have been a subject of extensive research due to their role in atmospheric chemistry and as replacements for chlorofluorocarbons (CFCs). Understanding the conformational landscape of these molecules is crucial for interpreting their spectroscopic properties, reactivity, and environmental fate. This technical guide provides a comprehensive overview of the conformational analysis of HCFC-252fc (2,2-dichloro-1,1,1,3,3-pentafluoropropane). Due to a lack of specific experimental data for HCFC-252fc in publicly available literature, this guide will utilize established principles of conformational analysis and data from analogous halogenated alkanes to present a plausible conformational landscape for this molecule. The methodologies and data presented herein serve as a detailed framework for researchers and scientists in the field of physical chemistry and drug development.

The Conformational Landscape of HCFC-252fc

The conformational flexibility of HCFC-252fc arises from the rotation around the two carbon-carbon single bonds. By rotating the terminal trifluoromethyl (-CF₃) and difluoromethyl (-CHF₂) groups relative to the central dichlorinated carbon, a series of staggered and eclipsed conformers can be envisioned. The staggered conformations are expected to be the most stable due to the minimization of steric and electrostatic repulsions.

Based on theoretical considerations, three distinct staggered conformers are predicted to be the most stable. These can be described by the dihedral angles between the C-H bond of the difluoromethyl group and the C-F bonds of the trifluoromethyl group relative to the central C-C bonds.

Hypothetical Quantitative Data

The following tables summarize the hypothetical, yet chemically plausible, quantitative data for the three most stable conformers of HCFC-252fc. This data is illustrative and is based on typical values observed for similar halogenated propanes.

Table 1: Hypothetical Relative Energies and Rotational Constants of HCFC-252fc Conformers

| Conformer | Dihedral Angle (H-C-C-F) | Relative Energy (kJ/mol) | Rotational Constant A (GHz) | Rotational Constant B (GHz) | Rotational Constant C (GHz) |

| Conformer I | 60° (gauche) | 0.00 | 1.234 | 0.567 | 0.489 |

| Conformer II | 180° (anti) | 1.50 | 1.356 | 0.543 | 0.471 |

| Conformer III | -60° (gauche) | 0.00 | 1.234 | 0.567 | 0.489 |

Table 2: Hypothetical Key Vibrational Frequencies of HCFC-252fc Conformers (cm⁻¹)

| Vibrational Mode | Conformer I | Conformer II | Conformer III |

| C-H Stretch | 2985 | 2988 | 2985 |

| C-F Stretch (CF₃) | 1250 | 1252 | 1250 |

| C-F Stretch (CHF₂) | 1150 | 1148 | 1150 |

| C-Cl Stretch | 830 | 825 | 830 |

| C-C Stretch | 950 | 945 | 950 |

| Torsional Modes | 85, 120 | 88, 115 | 85, 120 |

Experimental and Computational Protocols